molecular formula C14H16Cl2N4O3 B1677081 Obidoxime chloride CAS No. 114-90-9

Obidoxime chloride

Cat. No. B1677081
CAS RN: 114-90-9
M. Wt: 926.1 g/mol
InChI Key: ZIFJVJZWVSPZLE-UHFFFAOYSA-N
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Description

Obidoxime chloride is a drug that belongs to the group of oximes . It is used for the treatment of organophosphorus (OP) poisoning as it has the ability to reverse the binding of organophosphorus compounds to the enzyme acetylcholinesterase (AChE) .


Synthesis Analysis

The synthesis of Obidoxime chloride involves complex chemical reactions. A high-performance liquid chromatography method with diode-array detection (HPLC-DAD) was developed for the simultaneous quantification of the enzyme-reactivating oximes obidoxime .


Molecular Structure Analysis

The molecular formula of Obidoxime chloride is C14H16Cl2N4O3 . Its molecular weight is 359.21 g/mol .


Chemical Reactions Analysis

Obidoxime chloride is known to react with organophosphorus compounds. Oximes such as obidoxime, pralidoxime, and HI-6 are the only currently available therapeutic agents to reactivate inhibited acetylcholinesterase (AChE) in case of intoxications with organophosphorus (OP) compounds .


Physical And Chemical Properties Analysis

Obidoxime chloride has a molecular weight of 359.2 g/mol . Its molecular formula is C14H16Cl2N4O3 .

Scientific Research Applications

Neuromuscular Junctions and Acetylcholine Receptor Effects

Obidoxime chloride has been studied for its impact on frog neuromuscular junctions. It demonstrates a weak direct depolarizing effect and a potentiating effect on acetylcholine-induced depolarization. Interestingly, it acts both as an inhibitor of acetylcholinesterase and as a partial antagonist of the acetylcholine receptor, with its antagonistic effect typically masked by its predominant anticholinesterase effect (Caratsch & Waser, 1984).

Analytical Methods

A rapid, selective, and accurate quantitative NMR method was developed for the simultaneous analysis of obidoxime chloride and atropine sulfate in parenteral injection devices, showcasing its utility in analytical chemistry (Sharma et al., 2009).

Degradation and Stability

Research on the degradation of obidoxime chloride in concentrated acidic solutions provides insight into its stability and degradation mechanism, which is critical for its storage and effectiveness (Rubnov et al., 1999).

Neuromuscular Function and Oxime Concentration

Studies have assessed obidoxime's effects on neuromuscular function and the relationship between oxime and atropine concentrations in organophosphate poisoning treatment (Thiermann et al., 2009).

Formulation and Stability for Autoinjectors

Development of a combined solution formulation of atropine sulfate and obidoxime chloride for autoinjectors highlights its application in emergency medicine and the importance of stability testing for such formulations (Ettehadi et al., 2013).

Isomer Separation and Shelf-Life

Research on the separation of geometrical isomers of obidoxime and analysis of its shelf-life underscores the significance of isomer purity and stability in pharmaceutical applications (Spöhrer & Eyer, 1995).

Anticholinergic Properties and Selectivity

A study comparing obidoxime and atropine's effects on cholinergic stimulation reveals that obidoxime has anti-muscarinic effects, with a selectivity for M2 muscarinic receptors. This could be vital in the context of organophosphorus poisoning treatment (Soukup et al., 2010).

Future Directions

The effectiveness of oximes like obidoxime chloride in the treatment of organophosphorus poisoning is still a topic of ongoing research . The development of novel compounds intended to replace or supplement the established and licensed oximes is slow, and none of the novel compounds is suitable for transfer into advanced development or into clinical use .

properties

IUPAC Name

(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3.2ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFJVJZWVSPZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[N+](=CC=C1/C=N/O)COC[N+]2=CC=C(C=C2)/C=N/O.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obidoxime chloride

CAS RN

114-90-9
Record name Obidoxime chloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obidoxime chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OBIDOXIME CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HXR312Z9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
358
Citations
YH Zhang, T Miyata, ZJ Wu, G Wu, LH Xie - Archives of toxicology, 2007 - Springer
… The reactivation rate for phoxim or parathion-inhibited AChE in human brain by obidoxime chloride (LÜH 6 ) and trimedoxime (TMB 4 ) was significantly higher than that by pralidoxime (…
Number of citations: 10 link.springer.com
I Schumacher, P Gorenbein, A Raskin… - Accreditation and quality …, 2007 - Springer
… purity of obidoxime chloride and the corresponding obidoxime chloride reference material (… This value was defined as the ratio of the sum of peak areas of obidoxime chloride isomers …
Number of citations: 1 link.springer.com
HA Ettehadi, R Ghalandari, A Shafaati… - Iranian Journal of …, 2013 - ncbi.nlm.nih.gov
… The aqueous single dose solution contained 275 mg obidoxime chloride and 2.5 mg atropine sulfate per 1 mL (220 mg and 2 mg per 0.8 effective dose, respectively). The final solution …
Number of citations: 2 www.ncbi.nlm.nih.gov
K Karljiković-Rajić, B Stanković, Z Binenfeld - Journal of pharmaceutical …, 1987 - Elsevier
… that obidoxime chloride reacts … obidoxime chloride using spectrophotometric methods. The present paper reports the results obtained during a study of the reaction of obidoxime chloride …
Number of citations: 9 www.sciencedirect.com
R Sharma, S Jain… - World journal …, 2015 - wjpr.s3.ap-south-1.amazonaws.com
… In the current study different formulation combinations of obidoxime chloride developed with … of obidoxime chloride. In-vitro reactivation of AChE is the main action of obidoxime chloride. …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
J Pohjola, M Harpf - Journal of Chromatography A, 1994 - Elsevier
… for the assay of atropine sulphate and obidoxime chloride from a parenteral … OB in the auto-injectors: a GLC method for atropine sulphate and an HPLC method for obidoxime chloride. …
Number of citations: 31 www.sciencedirect.com
S Rubnov, I Shats, D Levy, S Amisar… - Journal of pharmacy …, 1999 - Wiley Online Library
… A commercial obidoxime preparation (toxogonin ampoules) from Merck (batch number 26987) containing 250 mg mL71 obidoxime chloride was used in all experiments. An old batch (…
Number of citations: 13 onlinelibrary.wiley.com
MJA Joosen, SD Klaassen, E Verheij… - Chemico-Biological …, 2018 - Elsevier
… In conclusion, the efficacy of a combined atropine sulfate/obidoxime chloride formulation in an autoinjector was demonstrated against sarin at two dose levels in a guinea pig model, …
Number of citations: 7 www.sciencedirect.com
R Sharma, S Jain, S Jain - 2017 - wjpr.s3.ap-south-1.amazonaws.com
… Obidoxime chloride is being considered … the obidoxime chloride and atropine sulphate. In the present study in-vitro reactivation of sarin-inhibited electric eel AChE by obidoxime chloride …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com
MS Tudosie, B Patrinich… - ROMANIAN …, 2017 - revistamedicinamilitara.ro
… The paper describes an experimental test of antidotal efficiency of some compounds containing imidazolium, or quinuclidinium rings, which equimolar replace obidoxime chloride in the …
Number of citations: 7 www.revistamedicinamilitara.ro

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